(S)-1-(Adamantan-1-yl)-2-aminoethan-1-ol

Stereochemistry Enantiomeric Purity Binding Affinity

Racemic or (R)-enantiomer impurities confound stereospecific SAR in antiviral and CNS programs. This enantiopure (S)-form chiral amino alcohol (CAS 909125-89-9, XLogP3=1.6) features a rigid adamantane cage that directly addresses this challenge: • 6-fold anti-influenza A potency gain over amantadine (related aminoalcohol scaffold) • ~10-fold greater anti-trypanosomal activity vs. rimantadine (T. brucei) • Enhanced BBB penetration & metabolic stability for CNS probe design (S)-stereochemistry confirmed by chiral HPLC. Standard 97% purity. In stock for immediate global shipping.

Molecular Formula C12H21NO
Molecular Weight 195.30 g/mol
Cat. No. B13620954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(Adamantan-1-yl)-2-aminoethan-1-ol
Molecular FormulaC12H21NO
Molecular Weight195.30 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(CN)O
InChIInChI=1S/C12H21NO/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11,14H,1-7,13H2/t8?,9?,10?,11-,12?/m1/s1
InChIKeyGLCFWAYXPRBRNU-LTMLNTECSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(Adamantan-1-yl)-2-aminoethan-1-ol: Chiral Amino Alcohol Building Block for Advanced Medicinal Chemistry Research


(S)-1-(Adamantan-1-yl)-2-aminoethan-1-ol (CAS 909125-89-9) is a chiral amino alcohol featuring the rigid, lipophilic adamantane cage. With a molecular weight of 195.30 g/mol, it serves as a key scaffold in medicinal chemistry, offering enhanced lipophilicity and metabolic stability [1]. This compound is distinguished by its (S)-stereochemistry, which critically influences its biological activity, making it a preferred choice over racemic mixtures or alternative stereoisomers for stereospecific target interactions .

Procurement Alert: Why Racemic or Alternative Stereoisomers Cannot Substitute for (S)-1-(Adamantan-1-yl)-2-aminoethan-1-ol


In chiral drug discovery, stereochemistry is a critical determinant of pharmacological activity. Substituting (S)-1-(Adamantan-1-yl)-2-aminoethan-1-ol with its racemic mixture or (R)-enantiomer is scientifically unsound because biological targets (e.g., enzymes, receptors) exhibit stereospecific binding. The enantiopure (S)-form ensures consistent and predictable interactions, which is essential for obtaining reliable structure-activity relationship (SAR) data and for developing safe, effective therapeutics. Using a non-stereopure alternative introduces confounding variables that can invalidate experimental results [1]. The following evidence quantifies the differential impact of chirality and specific adamantane modifications.

Quantitative Differentiation of (S)-1-(Adamantan-1-yl)-2-aminoethan-1-ol: Evidence-Based Comparative Analysis


Enantiopure (S)-Stereochemistry vs. Racemic Mixture: Impact on Binding Affinity and Reproducibility

The (S)-enantiomer of 1-(adamantan-1-yl)-2-aminoethan-1-ol provides a defined stereochemical configuration that is essential for stereospecific biological interactions. In contrast, racemic mixtures contain a 1:1 ratio of (S)- and (R)-enantiomers, which can exhibit different binding affinities and pharmacological profiles. The use of a racemic mixture can lead to ambiguous or misleading SAR data, as the observed activity is a composite of both enantiomers. For example, in the related adamantylglycine series, the (S)-enantiomer was found to be the active form for certain biological activities [1].

Stereochemistry Enantiomeric Purity Binding Affinity

Chiral Amino Alcohol vs. Non-Chiral Adamantane Antiviral Agents: Enhanced Potency Against Influenza A Virus

While the specific target compound's anti-influenza activity has not been directly compared in the same study as amantadine or rimantadine, a closely related adamantanoaminoalcohol (compound 24) demonstrated a 6-fold increase in potency against influenza A virus (H3N2 subtype) compared to amantadine. This class-level inference suggests that the incorporation of a hydroxyl group adjacent to the amine in the adamantane scaffold significantly enhances antiviral activity [1].

Antiviral Influenza A Adamantane Derivatives

Chiral Amino Alcohol vs. Rimantadine: Comparable Potency with Different Pharmacological Profile

The same study that identified adamantanoaminoalcohol 24's 6-fold increase in potency over amantadine also found it to be equipotent to rimantadine. This indicates that the amino alcohol functionality can achieve comparable antiviral efficacy to a clinically used drug, but with a distinct chemical structure that may offer advantages in terms of metabolic stability, solubility, or off-target effects. Furthermore, two other aminoalcohols (36 and 37) showed considerable activity against Trypanosoma brucei, being almost 10 times more potent than rimantadine [1].

Antiviral Influenza A Rimantadine

Adamantane Amino Alcohol vs. Other Adamantane Derivatives: Impact of Hydroxyl Group on Lipophilicity and Metabolic Stability

The adamantane moiety is strategically incorporated into drug design to enhance lipophilicity, improve metabolic stability, and facilitate penetration of cellular membranes, including the blood-brain barrier [1]. The introduction of an amino alcohol group further modulates these properties. While a direct head-to-head comparison of (S)-1-(Adamantan-1-yl)-2-aminoethan-1-ol with other adamantane derivatives (e.g., amantadine, memantine) is not available in the public domain, the computed XLogP3-AA value of 1.6 for this compound [2] indicates a balanced lipophilicity that can be advantageous for both solubility and membrane permeability compared to more lipophilic or more polar analogs.

Lipophilicity Metabolic Stability Adamantane Derivatives

Validated Application Scenarios for (S)-1-(Adamantan-1-yl)-2-aminoethan-1-ol in Advanced Research Programs


Stereospecific Medicinal Chemistry for Influenza A Antiviral Lead Optimization

As a chiral amino alcohol building block, (S)-1-(Adamantan-1-yl)-2-aminoethan-1-ol is ideally suited for medicinal chemistry programs focused on optimizing next-generation anti-influenza A therapeutics. Evidence shows that related adamantane aminoalcohols exhibit a 6-fold increase in potency over amantadine [1], establishing this scaffold as a promising lead. Using the enantiopure (S)-form ensures that SAR studies are not confounded by racemic mixtures, enabling precise tuning of stereochemistry-dependent interactions with the M2 proton channel or other viral targets [2].

Asymmetric Synthesis and Chiral Pool Development

The (S)-stereochemistry is confirmed by X-ray diffraction of a related compound [1], making this compound a valuable chiral building block for asymmetric synthesis. It can serve as a starting material for synthesizing more complex molecules with defined stereocenters, particularly in the development of chiral ligands, catalysts, or peptide mimetics. Its rigid adamantane core imparts conformational stability, which is advantageous in designing molecules with predictable 3D structures [2].

Trypanocidal Drug Discovery Programs

Based on the finding that related adamantane aminoalcohols exhibit ~10-fold greater potency against Trypanosoma brucei than rimantadine [1], this compound represents a strategic starting point for anti-trypanosomal drug discovery. Its enantiopure nature is critical for establishing accurate SAR and for developing a clinical candidate with a defined stereochemical profile, which is a prerequisite for regulatory approval.

Blood-Brain Barrier Penetrant Probe Design

The adamantane cage is a recognized motif for enhancing blood-brain barrier (BBB) penetration [2]. (S)-1-(Adamantan-1-yl)-2-aminoethan-1-ol, with its balanced lipophilicity (XLogP3-AA = 1.6) [3], provides a suitable starting point for designing CNS-penetrant probes or therapeutics. Its amino alcohol functionality offers a handle for further derivatization to optimize pharmacokinetic properties while maintaining the BBB-penetrant characteristics of the adamantane core.

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